3,4,5-Trimethoxyamphetamine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxyamphetamine, (S)-, is a synthetic compound belonging to the class of substituted amphetamines. It is structurally related to mescaline, a naturally occurring psychedelic protoalkaloid found in certain cacti.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxyamphetamine typically involves the methylation of 3,4,5-trihydroxyamphetamine. One common method includes the use of methyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield the desired trimethoxy compound .
Industrial Production Methods
Industrial production of 3,4,5-Trimethoxyamphetamine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amphetamines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses in psychedelic-assisted therapy.
Industry: Utilized in the development of analytical standards for forensic and toxicological studies.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxyamphetamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects. The compound also exhibits agonist activity on dopamine receptors, contributing to its stimulant properties .
Comparison with Similar Compounds
3,4,5-Trimethoxyamphetamine is structurally similar to other substituted amphetamines and phenethylamines, such as:
Mescaline: Naturally occurring psychedelic with similar psychoactive effects.
2,4,5-Trimethoxyamphetamine (TMA-5): Another substituted amphetamine with psychoactive properties.
2,4,6-Trimethoxyamphetamine (TMA-6): Known for its hallucinogenic effects.
The uniqueness of 3,4,5-Trimethoxyamphetamine lies in its specific substitution pattern, which influences its pharmacological profile and potency compared to other similar compounds .
Properties
CAS No. |
708198-43-0 |
---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(2S)-1-(3,4,5-trimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8H,5,13H2,1-4H3/t8-/m0/s1 |
InChI Key |
WGTASENVNYJZBK-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C(=C1)OC)OC)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.